molecular formula C12H9ClN2O2 B2605108 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide CAS No. 1998702-63-8

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide

Cat. No.: B2605108
CAS No.: 1998702-63-8
M. Wt: 248.67
InChI Key: UDVALJVWVOKOIT-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polyamides

The synthesis of ordered polyamides via direct polycondensation of symmetric and nonsymmetric monomers, including derivatives related to N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide, has been explored. This process involves using activating agents to achieve polymers with inherent viscosities indicating medium molecular weights, which can be crucial for developing new polymeric materials with specific properties (Ueda & Sugiyama, 1994).

Development of Enaminones

The one-pot synthesis of enaminones, involving components similar to this compound, demonstrates their potential in forming structurally diverse compounds. These enaminones have been characterized through NMR and single crystal X-ray diffraction, suggesting their utility in further chemical synthesis and potential biological applications due to their unique chemical features and intermolecular interactions (Barakat et al., 2020).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies have shown that certain compounds exhibit good antibacterial activity against various pathogenic strains, indicating the potential of these compounds in developing new antimicrobial agents (Mehta, 2016).

Pesticide Interaction and Residue Formation

Research has also focused on the interaction of related compounds in the environment, such as the transformation of herbicides into unexpected residues. This includes the study of how compounds similar to this compound interact with other chemicals in soil to form hybrid residues, providing insights into environmental chemistry and the fate of chemical compounds in agricultural settings (Bartha, 1969).

Biochemical Analysis

Biochemical Properties

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is Ca2+/calmodulin-dependent protein kinase II (CaMKII). This enzyme is crucial for calcium signal transduction and is involved in various cellular processes, including gene expression and cell-cycle control . The interaction between this compound and CaMKII is primarily inhibitory, affecting the enzyme’s ability to phosphorylate its substrates.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of CaMKII, leading to changes in gene expression and cellular metabolism. In neuronal cells, this compound can impact learning and memory by altering calcium signaling pathways. Additionally, it has been observed to affect cell proliferation, particularly in tumor cells, by inhibiting CaMKII activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CaMKII. The compound binds to the enzyme’s active site, preventing the phosphorylation of its substrates. This inhibition leads to a cascade of effects on various cellular processes, including changes in gene expression and enzyme activity. The binding interaction is primarily driven by the compound’s chlorophenyl and oxazole moieties, which interact with specific amino acid residues in the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CaMKII activity, resulting in long-term changes in cellular function. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CaMKII activity without causing significant toxicity. At higher doses, toxic effects have been observed, including adverse impacts on cellular metabolism and function. Threshold effects have been identified, where the compound’s inhibitory effects plateau at certain concentrations, indicating a saturation point in its interaction with CaMKII .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CaMKII. The compound affects metabolic flux by altering the phosphorylation state of various enzymes and proteins involved in metabolism. Additionally, it interacts with cofactors such as ATP, which is required for CaMKII activity. These interactions lead to changes in metabolite levels and overall metabolic activity within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with CaMKII. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-2-11(16)14-12-7-10(15-17-12)8-3-5-9(13)6-4-8/h2-7H,1H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVALJVWVOKOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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